[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-(5-nitrofuran-2-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (in the phenyl and thiophen groups) and a nitrogen-containing ring (in the pyrazol group) could result in a planar structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the hydroxyphenyl group might undergo reactions typical of alcohols or phenols, while the nitrofuran group might participate in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups (like the hydroxy and nitro groups) could make the compound soluble in polar solvents .Scientific Research Applications
Synthesis Techniques
Research has demonstrated innovative synthesis techniques for compounds structurally related to [3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-(5-nitrofuran-2-yl)methanone. These methods often aim to enhance efficiency, yield, and applicability in biological contexts:
- Microwave-Assisted Synthesis : Ashok et al. (2017) reported the solvent-free microwave-assisted synthesis of substituted phenyl methanones, demonstrating a method that enhances synthesis efficiency and potentially applies to the synthesis of the target compound (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).
- Alternative Synthesis Approaches : Gopal et al. (2012) described an alternative synthesis approach for a nitrobenzofuran derivative, a process that might be adapted for synthesizing the target compound, showcasing a practical method for preparing key intermediates (Gopal, Chandrashekar, Saravanan, Bhaskar, & Somaiah, 2012).
Biological Activity
The compound and its derivatives have been investigated for various biological activities, which are crucial for developing new therapeutic agents:
- Antimicrobial Activity : The study by Landage, Thube, and Karale (2019) synthesized novel pyrazole and benzoxazole derivatives, including compounds structurally similar to the target compound, and evaluated their antibacterial activities. This research suggests potential antimicrobial applications for the target compound (Landage, Thube, & Karale, 2019).
- Antitumor Activity : Bhole and Bhusari (2011) explored the antitumor activities of derivatives similar in structure to the target compound, indicating the potential for cancer treatment applications (Bhole & Bhusari, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-(5-nitrofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S/c22-14-5-2-1-4-11(14)13-10-12(16-6-3-9-27-16)19-20(13)18(23)15-7-8-17(26-15)21(24)25/h1-9,13,22H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTHNUMLGQDRLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=C(O3)[N+](=O)[O-])C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(5-nitrofuran-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol |
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